molecular formula C7H5BrN2OS B2381016 1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone CAS No. 848357-82-4

1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone

Cat. No.: B2381016
CAS No.: 848357-82-4
M. Wt: 245.09
InChI Key: ONRCUSFGTGNYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone is a heterocyclic compound that features a thieno[3,2-c]pyrazole core with a bromo substituent at the 5-position and an ethanone group at the 1-position.

Mechanism of Action

Target of Action

The primary target of 1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone is Glycogen Synthase Kinase 3β (GSK-3β) . GSK-3β is a proline-directed serine/threonine kinase that plays a crucial role in various cellular processes, including the regulation of glycogen metabolism, cell proliferation, and cell differentiation .

Mode of Action

This compound interacts with GSK-3β, inhibiting its activity . This inhibition results in the decreased hyperphosphorylation of tau protein, a process implicated in the pathology of Alzheimer’s disease .

Biochemical Pathways

The inhibition of GSK-3β affects several biochemical pathways. It leads to an increase in the phosphorylation of GSK-3β at Ser9, which is indicative of GSK-3β inhibition . This inhibition also results in a decrease in the phosphorylation of tau at Ser396 . Moreover, the compound effectively increases the expressions of β-catenin, GAP43, N-myc, and MAP-2, promoting the differentiated neuronal neurite outgrowth .

Pharmacokinetics

It’s important to note that the compound showed no toxicity on the viability of sh-sy5y cells at concentrations up to 50 μm , suggesting a favorable safety profile.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of GSK-3β, decreased hyperphosphorylation of tau protein, increased expressions of β-catenin, GAP43, N-myc, and MAP-2, and promotion of differentiated neuronal neurite outgrowth . These effects could potentially contribute to the treatment of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the thieno[3,2-c]pyrazole core. The final step involves the acetylation of the pyrazole nitrogen to introduce the ethanone group .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-thieno[3,2-c]pyrazol-1-yl)-ethanone
  • 1-(5-Methyl-thieno[3,2-c]pyrazol-1-yl)-ethanone
  • 1-(5-Fluoro-thieno[3,2-c]pyrazol-1-yl)-ethanone

Uniqueness

1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone is unique due to the presence of the bromo substituent, which can significantly influence its reactivity and interaction with biological targets. The bromo group can also be a versatile handle for further functionalization, making this compound a valuable intermediate in synthetic chemistry .

Biological Activity

Overview

1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly its inhibitory effects on Glycogen Synthase Kinase 3β (GSK-3β). This compound's structure includes a thieno[3,2-c]pyrazole core, which is known for various pharmacological properties.

The primary biological activity of this compound is linked to its interaction with GSK-3β. By inhibiting this kinase, the compound influences several biochemical pathways:

  • Inhibition of GSK-3β : This leads to increased phosphorylation at Ser9, indicating reduced activity of GSK-3β.
  • Cellular Effects : The inhibition results in decreased hyperphosphorylation of tau protein and increased expression of neuroprotective proteins such as β-catenin and GAP43. This promotes neuronal differentiation and neurite outgrowth in neuronal cells .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Similar compounds in the thienopyrazole class have shown cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to induce programmed cell death in human cancer cells at low micromolar concentrations .
  • Neuroprotective Effects : The compound has demonstrated the ability to promote neurite outgrowth and enhance neuronal survival, suggesting potential applications in neurodegenerative diseases .
  • Antioxidant Properties : Thieno[2,3-c]pyrazole derivatives have been associated with antioxidant activities, which could mitigate oxidative stress in biological systems .

Case Studies and Research Findings

A review of the literature reveals significant findings regarding the biological activity of thieno[3,2-c]pyrazole derivatives:

  • Cytotoxicity Against Cancer Cells :
    • A study screened a library of compounds and identified derivatives with potent cytotoxic effects on various cancer cell lines, including breast and colon cancers. These compounds induced cell death through disruption of critical signaling pathways .
  • Neuroprotective Mechanisms :
    • In vitro studies indicated that this compound promotes the phosphorylation of neuroprotective factors and supports neuronal differentiation, highlighting its potential therapeutic role in neurodegenerative disorders .
  • Antioxidant Activity :
    • Research demonstrated that thieno[2,3-c]pyrazole compounds could reduce erythrocyte malformations induced by toxic agents, suggesting their utility as antioxidants in biological systems .

Comparative Analysis

A comparison with similar compounds reveals unique properties attributed to the bromo substituent in this compound:

Compound NameBiological ActivityNotable Features
1-(5-Chloro-thieno[3,2-c]pyrazol-1-yl)-ethanoneAntitumorChlorine substituent may alter reactivity
1-(5-Methyl-thieno[3,2-c]pyrazol-1-yl)-ethanoneNeuroprotectiveMethyl group affects solubility
This compound Antitumor, NeuroprotectiveBromo group enhances reactivity and functionalization potential

Properties

IUPAC Name

1-(5-bromothieno[3,2-c]pyrazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS/c1-4(11)10-5-2-7(8)12-6(5)3-9-10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRCUSFGTGNYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=N1)SC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-(thieno[3,2-c]pyrazol-1-yl)-ethanone (5.00 g, 30.1 mmol), N-bromosuccinimide (16.1 g, 90.4 mmol), and chloroform (100 mL) was heated at 50° C. under nitrogen for 5 hours. The orange mixture was stirred at room temperature for an additional 17 hours. The red-orange mixture was filtered, the insolubles washed twice with dichloromethane (60 mL). The filtrate was washed with 10% aqueous NaHSO3 (60 mL) and then twice with water (60 mL), then dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography, eluting with 30% ethyl acetate/heptane to 50% ethyl acetate/heptane to give 1-(5-bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone [6.21 g, 84%, Intermediate (51)] as an off-white solid. TLC Rf 0.50 (silica, 40% ethyl acetate/heptane). LC/MS: 244.93 (M+H), RT=3.10 minutes; 1H NMR [300 Mhz, (CD3)2SO]: δ 8.12 (s, 1H), 7.67 (s, 1H), 2.67 (s, 3H).
Name
1-(thieno[3,2-c]pyrazol-1-yl)-ethanone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.